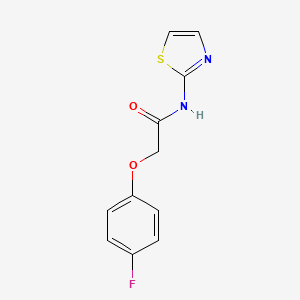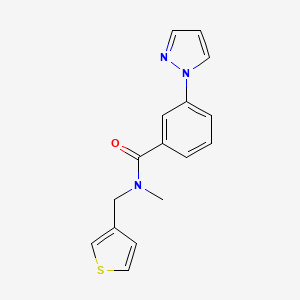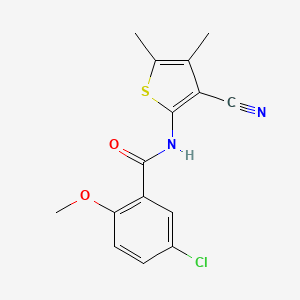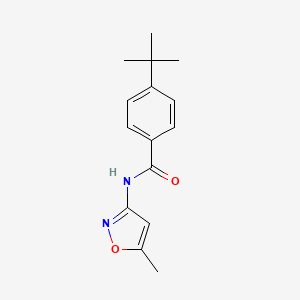acetate](/img/structure/B5558847.png)
ethyl [4-(4-methoxyphenyl)-1-piperazinyl](phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate is a compound studied within the realm of medicinal chemistry, particularly for its potential therapeutic applications. It is related to compounds investigated for their interactions with biological targets such as platelet aggregation inhibitors, dopamine transporter (DAT) affinity, and acetylcholinesterase (AChE) inhibition. These studies contribute to the understanding of its synthesis, molecular structure, chemical reactions, and properties, both physical and chemical.
Synthesis Analysis
The synthesis of ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate and its analogs involves complex reactions, including the separation of byproducts in the bulk drug substance through reversed-phase HPLC gradient separation and characterization by liquid chromatography-mass spectrometry (LC-MS) (Thomasberger, Engel, & Feige, 1999). Additionally, the synthesis of related piperazine derivatives involves multicomponent reactions, highlighting the compound's complex preparation process (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate and related compounds has been elucidated through techniques like single-crystal X-ray diffraction, which reveals details about crystal packing, conformation, and intermolecular interactions. These studies provide insights into the stereochemistry and spatial arrangement of atoms within the molecule (Kaur et al., 2012).
Chemical Reactions and Properties
Ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate's chemical reactivity includes its ability to undergo various reactions due to the presence of functional groups like esters and ethers, which are pivotal in modifying its chemical properties and enhancing its biological activity. The compound's reactivity is key to developing analogs with improved pharmacological profiles (Hsin et al., 2003).
Physical Properties Analysis
The physical properties of ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate, such as solubility, crystalline form, and melting point, are critical for its formulation and application in therapeutic contexts. Studies on related compounds provide insights into how these physical properties can affect the compound's stability, bioavailability, and overall effectiveness (Suresh et al., 2006).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity, stability under various conditions, and interaction with biological targets, are essential for understanding its mechanism of action. Ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate's ability to interact with proteins such as the dopamine transporter and acetylcholinesterase highlights its potential therapeutic applications and the importance of its chemical properties in drug design (Prisinzano et al., 2002).
Applications De Recherche Scientifique
Pharmacological Profile and Impurity Analysis
Ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate, as part of the glycoprotein IIb/IIIa antagonist family, is under research for its application in chronic oral treatment of thrombotic disorders. A study by Thomasberger, Engel, and Feige (1999) developed a reversed-phase HPLC gradient separation to analyze the impurity profile of this substance in bulk drug form, especially during synthesis and scale-up processes (Thomasberger, Engel, & Feige, 1999).
Biomedical Applications
A novel acetal-based PEGylation reagent for pH-sensitive shielding of DNA polyplexes was synthesized, as reported by Knorr et al. (2007). This research explored the conjugation of this compound to polyethylenimine (PEI), which showed potential for drug and gene delivery formulations (Knorr et al., 2007).
Radiolabeled Antagonist for Neurotransmission Study
Research by Plenevaux et al. (2000) involved ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate in the study of serotonergic neurotransmission using positron emission tomography (PET). This study highlighted its role as a 5-HT1A antagonist (Plenevaux et al., 2000).
Antihistamine Research
Cetirizine, which is structurally related to ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate, was studied by Arlette (1991) for its effectiveness in treating urticaria and allergic rhinitis. The research emphasized its role as a selective H1 histamine receptor antagonist (Arlette, 1991).
Synthesis and Evaluation for Therapeutic Agents
Hsin et al. (2003) synthesized a series of compounds related to ethyl 4-(4-methoxyphenyl)-1-piperazinylacetate for the evaluation of their binding affinity for dopamine transporter (DAT), suggesting potential in treating cocaine abuse (Hsin et al., 2003).
Orientations Futures
The future research directions for this compound could include further exploration of its potential neuroprotective and anti-inflammatory properties, as well as its potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Propriétés
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-26-21(24)20(17-7-5-4-6-8-17)23-15-13-22(14-16-23)18-9-11-19(25-2)12-10-18/h4-12,20H,3,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHBAKBGVKUKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [4-(4-methoxyphenyl)piperazin-1-yl](phenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)


![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)
![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)
![2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)
![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)
![N-(tert-butyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5558812.png)


![1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)
![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5558841.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)
